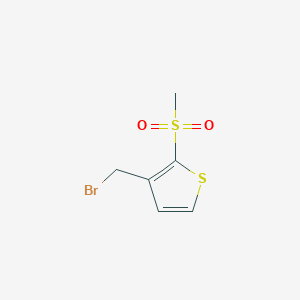

3-(Bromomethyl)-2-methanesulfonylthiophene

CAS No.: 2171800-34-1

Cat. No.: VC7725389

Molecular Formula: C6H7BrO2S2

Molecular Weight: 255.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2171800-34-1 |

|---|---|

| Molecular Formula | C6H7BrO2S2 |

| Molecular Weight | 255.14 |

| IUPAC Name | 3-(bromomethyl)-2-methylsulfonylthiophene |

| Standard InChI | InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 |

| Standard InChI Key | DJCFANBKLWARQC-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C(C=CS1)CBr |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: C₆H₇BrO₂S₂

Predicted Physicochemical Data

Collision cross-section (CCS) values, critical for mass spectrometry applications, are computationally predicted as follows :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 254.91435 | 129.7 |

| [M+Na]⁺ | 276.89629 | 131.2 |

| [M-H]⁻ | 252.89979 | 129.2 |

These values suggest utility in analytical workflows for compound identification.

Synthesis and Reactivity

Synthetic Routes

While direct literature on the synthesis of 3-(bromomethyl)-2-methanesulfonylthiophene is sparse, analogous bromomethylthiophenes are typically synthesized via:

-

Bromination of Methylthiophenes: N-Bromosuccinimide (NBS) in solvents like CCl₄ or n-heptane under radical initiation (e.g., benzoyl peroxide) .

-

Sulfonation Reactions: Methanesulfonyl groups are introduced via electrophilic substitution or oxidation of thioether precursors .

For example, 3-methylthiophene derivatives undergo regioselective bromination at the methyl group, followed by sulfonation to install the methanesulfonyl moiety .

Reactivity Profile

-

The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling, amination) .

-

The methanesulfonyl group enhances stability and modulates electronic properties, influencing downstream reactivity .

Applications in Drug Discovery

Biological Relevance

Though specific studies on 3-(bromomethyl)-2-methanesulfonylthiophene are lacking, structurally related bromomethylthiophenes exhibit:

-

Antithrombotic Activity: Derivatives like 2-(bromomethyl)-5-aryl-thiophenes show clot lysis (up to 31.5%) and haemolytic properties .

-

Antiparasitic Potential: Thiophene analogs are explored against Trypanosoma and Leishmania species .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Methanesulfonyl groups may enhance metabolic stability and target binding .

-

Bromine as a Leaving Group: Facilitates functionalization for combinatorial chemistry .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume